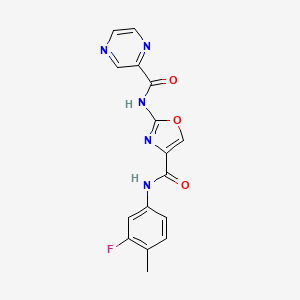
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as FMPO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPO belongs to the class of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is important in cancer progression. In addition, this compound has anti-inflammatory properties and has been shown to inhibit the production of inflammatory mediators.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has also been shown to have low toxicity in normal cells, which is important for its potential use as a therapeutic agent. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the research and development of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Further studies are also needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials. Finally, the potential use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy in cancer treatment.
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The synthesis method of this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, investigation of the mechanism of action, and evaluation of its efficacy and safety in preclinical and clinical trials.
合成法
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process that includes the reaction of 3-fluoro-4-methylphenyl isocyanate with pyrazine-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with oxalyl chloride to form a key intermediate, which is further reacted with 2-amino-5-fluoro-4-methylbenzoic acid to yield this compound. The overall yield of this compound from this synthesis method is approximately 50%.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have demonstrated that this compound inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer progression. This compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c1-9-2-3-10(6-11(9)17)20-15(24)13-8-25-16(21-13)22-14(23)12-7-18-4-5-19-12/h2-8H,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXUCOGFDNHODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B2623762.png)
![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)
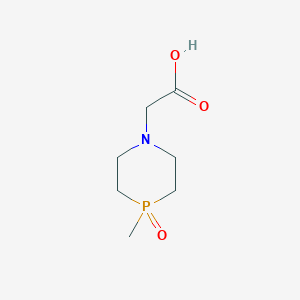
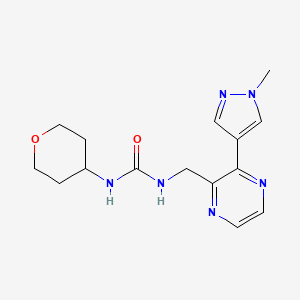
![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2623769.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)
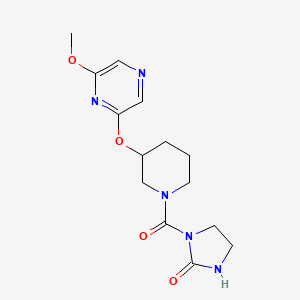
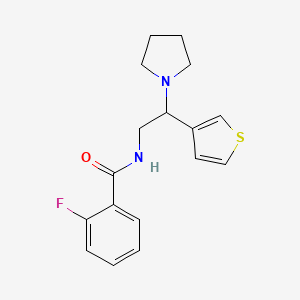
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
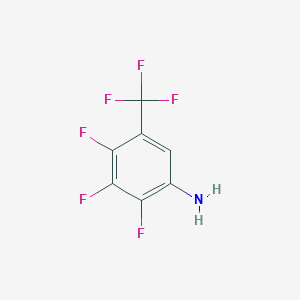
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)